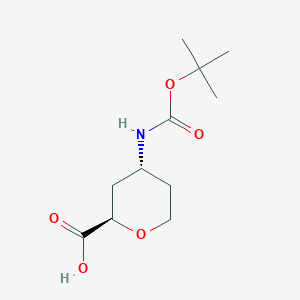

rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

Description

rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid is a chiral bicyclic compound featuring a tetrahydropyran ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, while the carboxylic acid functionality allows for further derivatization. Its stereochemistry (rel-2R,4R) is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity influences biological activity .

Properties

IUPAC Name |

(2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLJGXKSGRHSC-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCO[C@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydropyran ring One common approach is to start with a suitable precursor such as a protected diol or an epoxide, which undergoes ring-closing reactions to form the tetrahydropyran core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: : The amino group, once deprotected, can be reduced to form amines.

Substitution: : The hydroxyl groups on the tetrahydropyran ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: : Esters, amides, and other carboxylic acid derivatives.

Reduction: : Primary, secondary, or tertiary amines.

Substitution: : Substituted tetrahydropyran derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis and as a protecting group for amino functionalities.

Biology: : Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: : Investigated for potential therapeutic uses, such as in drug design and development.

Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared to analogs with variations in ring systems, protecting groups, and substituents (Table 1).

Table 1: Structural and Physicochemical Comparisons

Analysis of Differences

- Ring Systems : The tetrahydropyran ring in the target compound offers distinct conformational rigidity compared to pyrrolidine (5-membered) or piperidine (6-membered) rings, influencing solubility and receptor binding .

- Protecting Groups : The Boc group (tert-butyl-based) provides steric bulk and resistance to acidic conditions, whereas the benzyloxycarbonyl (Cbz) group in is base-labile.

- Substituents : Fluorine in introduces electronegativity, affecting electronic properties and metabolic stability.

Analytical and Separation Techniques

- Chiral Separation : Chiral supercritical fluid chromatography (SFC) with columns like Chiralpak AS-H is effective for resolving enantiomers of bicyclic compounds, as demonstrated for related tetrahydropyran derivatives .

Biological Activity

rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features, including a tetrahydropyran ring and a carboxylic acid functional group, contribute to its biological activity. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.275 g/mol

- CAS Number : 2137817-97-9

The compound's structure includes a tert-butoxycarbonyl (Boc) protected amino group, which is essential for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydropyran Ring : This is commonly achieved using protected diols or epoxides.

- Boc Protection : The amino group is protected using a Boc group to enhance stability during synthesis.

- Carboxylic Acid Introduction : The carboxylic acid group is introduced at the 2-position of the tetrahydropyran ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The mechanism can involve:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, including angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation .

- Receptor Modulation : Interaction with nicotinic acetylcholine receptors has been noted for related compounds, suggesting potential applications in neuropharmacology .

Case Studies

- ACE Inhibition :

- Neuropharmacological Effects :

Comparative Analysis

| Compound | IC50 (µM) | Biological Target | Notes |

|---|---|---|---|

| This compound | TBD | ACE | Potential for hypertension treatment |

| Hydroxamic Acid Derivative | 0.011 | ACE | Stronger inhibition compared to parent compound |

| Tetrahydropyran Derivative | TBD | nAChRs | Selective partial agonism noted |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid?

- Methodology : The compound is typically synthesized via a multi-step process involving Boc protection of the amine group, followed by cyclization to form the tetrahydropyran ring. A common approach involves coupling a Boc-protected aminodiol with a carboxylic acid precursor under Mitsunobu conditions or using carbodiimide-based coupling agents. Post-synthesis, purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexanes) is critical to isolate the diastereomerically pure product .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR are used to confirm the tetrahydropyran ring conformation, Boc group integrity, and stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm in H) and the carboxylic acid proton (broad peak at δ ~12 ppm if unmodified) .

- IR : Confirm the presence of carbonyl stretches (Boc carbamate: ~1690–1720 cm; carboxylic acid: ~2500–3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H] or [M+Na]) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the carbamate or carboxylic acid moieties. Use gloves and eye protection, and handle in a fume hood due to potential respiratory irritancy .

Advanced Research Questions

Q. How can the relative configuration of the stereocenters be confirmed, and what challenges arise in distinguishing diastereomers?

- Methodology : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry. For example, a study on a related Boc-protected tetrahydropyran derivative resolved the (2R,4R) configuration with an R factor of 0.037, highlighting the precision of this method . Challenges include obtaining high-quality crystals and distinguishing epimers via HPLC (e.g., using chiral columns like Chiralpak AD-H with hexane/isopropanol mobile phases) .

Q. What strategies resolve data contradictions when impurities are detected during HPLC analysis?

- Methodology :

- Impurity Profiling : Use LC-MS to identify impurities (e.g., de-Boc products or epimers). Adjust chromatographic conditions (e.g., pH, column temperature) to separate co-eluting species, as minor changes can resolve epimeric peaks .

- Stress Testing : Expose the compound to heat, light, or humidity to simulate degradation pathways. Compare retention times and MS spectra of degradation products with synthetic standards .

Q. How does the compound’s stability under acidic/basic conditions impact its use in peptide coupling reactions?

- Methodology : The Boc group is labile under acidic conditions (e.g., TFA), while the carboxylic acid can undergo racemization in basic media. To mitigate this:

- Deprotection : Use mild acidic conditions (e.g., 20% TFA in DCM, 0°C) to remove the Boc group without hydrolyzing the tetrahydropyran ring.

- Coupling : Activate the carboxylic acid with HATU or EDCI in the presence of HOAt to minimize racemization. Monitor reaction progress via H NMR to detect unwanted byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.